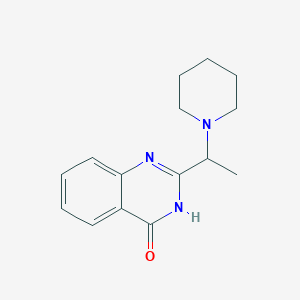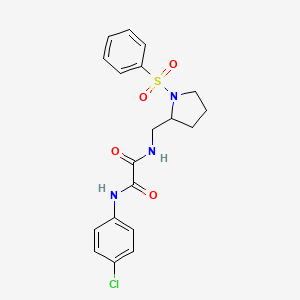
N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, also known as CP-96345, is a potent and selective antagonist of the neuropeptide Y (NPY) Y5 receptor. NPY is a neurotransmitter that plays a role in various physiological functions such as appetite regulation, stress response, and cardiovascular function. The Y5 receptor subtype is predominantly expressed in the brain, and its blockade has been proposed as a potential therapeutic target for obesity, anxiety, and depression.
Wissenschaftliche Forschungsanwendungen
Photochemical Behavior and Applications
The study of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs), including a compound with a 4-chlorophenyl sulfonyl group, reveals insights into their photochemical behavior, particularly in photoacid generation pathways and efficiency in the deep UV region. This research, focusing on the reaction mechanisms and photoacid generation efficiency, underlines the potential application of such compounds in photochemical processes, including those relevant to materials science and photolithography (Ortica et al., 2001).
Synthesis and Chemical Reactions
The acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols leads to the formation of new 1-(arylsulfonyl)pyrrolidines. This method, operating under mild conditions, provides a convenient route for synthesizing pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment, highlighting its application in the synthesis of complex organic molecules and potential pharmaceuticals (Smolobochkin et al., 2017).
Applications in Material Science
Research on the layer-by-layer self-assembly of pyrrole-based donor-acceptor chromophores, including compounds structurally related to the given chemical, showcases their potential as electro-optic materials. These findings suggest applications in creating nonlinear optical/electro-optic materials, contributing significantly to advancements in photonic technologies and materials science (Facchetti et al., 2003).
Molecular Docking and Structural Studies
Docking studies and the crystal structure analysis of tetrazole derivatives, including a compound with a 4-chlorophenyl group, have been conducted to understand the orientation and interaction of these molecules within the active site of enzymes. This research provides a foundation for the development of new inhibitors and drugs based on molecular docking and structural analysis techniques, paving the way for novel therapeutic agents (Al-Hourani et al., 2015).
Eigenschaften
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-chlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c20-14-8-10-15(11-9-14)22-19(25)18(24)21-13-16-5-4-12-23(16)28(26,27)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUDJRLHOHCEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

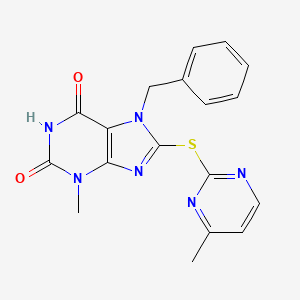
![2-[(1-naphthylmethyl)amino]-N-(2-nitrophenyl)acetamide](/img/structure/B2784505.png)

![Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate](/img/structure/B2784508.png)
![N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide](/img/structure/B2784509.png)

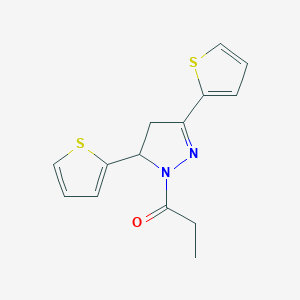
![5-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2784513.png)
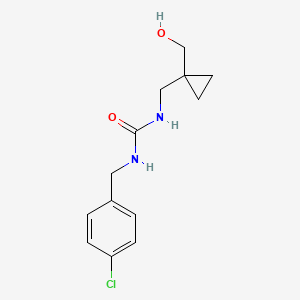
![8-(2-Aminoethylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2784515.png)
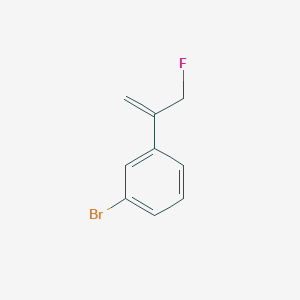
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-methoxyphenyl)-3-oxopropanenitrile](/img/structure/B2784518.png)
![Methyl 7-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2784525.png)
